N-cyclopentyl-2-methoxyacetamide
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Description
N-cyclopentyl-2-methoxyacetamide (CPMA) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPMA is a derivative of methoxyacetamide, a class of compounds that has been extensively studied for their pharmacological properties.
Scientific Research Applications
Pharmacokinetics and Toxicology : Methoxetamine, a ketamine analog and a structurally similar compound to N-cyclopentyl-2-methoxyacetamide, has been studied for its pharmacokinetics and toxicological detectability. Research on methoxetamine provides insights into metabolic pathways, enzyme kinetics, and detection in urine, which could be relevant for understanding the properties of N-cyclopentyl-2-methoxyacetamide (Meyer et al., 2013).
Chemical Synthesis and DNA Modification : Studies on phenoxyacetyl and methoxyacetyl protecting groups, used in the synthesis of modified DNA, may offer valuable insights for the application of N-cyclopentyl-2-methoxyacetamide in similar contexts (Schulhof et al., 1987).
Glycosylation in Protein Modification : Research on 2-imino-2-methoxyethyl 1-thioglycosides, which are used for attaching sugars to proteins, demonstrates the potential use of N-cyclopentyl-2-methoxyacetamide in biochemical applications such as protein modification (Lee et al., 1976).
Antiviral Applications : Carbocyclic arabinofuranosyladenine, a nucleoside analog with a methoxyacetate prodrug form, highlights the potential of N-cyclopentyl-2-methoxyacetamide in developing antiviral treatments (Vince et al., 1983).
Neuroreceptor Ligands : Studies on ketamine and phencyclidine analogs, including their interactions with the glutamate NMDA receptor and other neuroreceptors, provide insights into the possible applications of N-cyclopentyl-2-methoxyacetamide in neuroscience and pharmacology (Roth et al., 2013).
Synthesis of Neurotransmitter Analogues : The synthesis of substituted 2-phenylcyclopropylamines, including methoxy-substituted phenylcyclopropylamines, which inhibit monoamine oxidase, can be relevant to the synthesis and application of N-cyclopentyl-2-methoxyacetamide in creating neurotransmitter analogues (Faler & Joullié, 2007).
properties
IUPAC Name |
N-cyclopentyl-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-6-8(10)9-7-4-2-3-5-7/h7H,2-6H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMAIVKQGZKSBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-methoxyacetamide |
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